An In-Depth Technical Guide to 2-Bromothiophen-3-amine: Properties, Synthesis, and Spectroscopic Characterization
An In-Depth Technical Guide to 2-Bromothiophen-3-amine: Properties, Synthesis, and Spectroscopic Characterization
Abstract: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including neuroleptics and anti-inflammatory agents.[1] 2-Bromothiophen-3-amine is a functionalized derivative that serves as a versatile building block for the synthesis of more complex heterocyclic systems. The presence of three distinct functional handles—a primary amine, a carbon-bromine bond, and the thiophene ring—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic characteristics, and potential reactivity of 2-Bromothiophen-3-amine. It is intended for researchers, chemists, and professionals in drug development who may utilize this compound in synthetic and medicinal chemistry programs.
Molecular Structure and Identifiers
2-Bromothiophen-3-amine features a thiophene ring substituted at the C2 and C3 positions with a bromine atom and an amino group, respectively. The juxtaposition of the electron-donating amine and the electron-withdrawing (by induction) but sterically bulky bromine atom dictates the molecule's electronic and steric properties, influencing its reactivity and spectroscopic profile.
| Identifier | Value | Source |
| IUPAC Name | 2-bromothiophen-3-amine | PubChem[2] |
| CAS Number | 1803590-15-9 (for hydrochloride salt) | Sigma-Aldrich |
| Molecular Formula | C₄H₄BrNS | PubChem[2] |
| Molecular Weight | 178.05 g/mol (free base) / 214.51 g/mol (HCl salt) | PubChem[2], Sigma-Aldrich |
| Canonical SMILES | C1=CSC(=C1N)Br | PubChem[2] |
| InChI | InChI=1S/C4H4BrNS/c5-4-3(6)1-2-7-4/h1-2H,6H2 | PubChem[2] |
| InChIKey | JZJZUEJIVBSRKR-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
Experimental data for the free base form of 2-Bromothiophen-3-amine is not extensively documented in publicly available literature. However, data for its hydrochloride salt and predictions based on its structure provide valuable insights.
| Property | Value | Notes and References |
| Physical Form | Solid (as hydrochloride salt). | Sigma-Aldrich |
| Melting Point | Not available. | Related compounds like 2-bromothiophene have a melting point of -10 °C.[3] The amine functionality and ability to form salts suggest a significantly higher melting point for the title compound. |
| Boiling Point | Not available. | Likely to decompose upon heating at atmospheric pressure. The parent 2-bromothiophene boils at 149-151 °C.[3][4] |
| Solubility | Immiscible in water (predicted for free base). | The hydrochloride salt is expected to have higher aqueous solubility. |
| XLogP3 (Predicted) | 2.2 | Prediction suggests moderate lipophilicity.[2] |
| Purity | Typically available at >95%. | Sigma-Aldrich |
| Storage | Store at room temperature, keep dry and cool. | Recommended for the hydrochloride salt to ensure stability. |
Anticipated Spectroscopic Profile
A detailed spectroscopic analysis is crucial for structure verification and purity assessment. Based on the principles of NMR, IR, and MS, the following spectral characteristics are predicted for 2-Bromothiophen-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be relatively simple.
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Thiophene Protons (H-4, H-5): Two doublets are anticipated in the aromatic region (~6.5-7.5 ppm). These protons form an AX spin system, and their coupling constant (J) should be characteristic of ortho-coupling in a thiophene ring.
-
Amine Protons (NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange, a key diagnostic test for N-H protons.[5]
-
-
¹³C NMR: Four distinct signals for the thiophene ring carbons are expected.
-
C2 (C-Br): This carbon will be significantly influenced by the attached bromine and is expected to appear in the range of 100-115 ppm.
-
C3 (C-N): The carbon attached to the amino group will be shielded and is predicted to be in the 140-150 ppm range.
-
C4 & C5: These carbons will appear in the typical aromatic region for thiophenes, around 120-130 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the primary amine functionality.
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N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[5][6][7]
-
N-H Bending (Scissoring): A characteristic absorption is anticipated around 1580-1650 cm⁻¹.[6]
-
C-N Stretching: Aromatic amines typically show a strong C-N stretching band in the 1250-1335 cm⁻¹ region.[6]
-
C-Br Stretching: This vibration typically appears in the fingerprint region, often below 700 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. A key feature will be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will display two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion.
-
Fragmentation: The primary fragmentation pathway for aliphatic amines is typically α-cleavage.[8] For aromatic amines, fragmentation is more complex, but loss of HCN or H₂CN from the ring is a common pathway.
Chemical Properties and Reactivity
The reactivity of 2-Bromothiophen-3-amine is governed by its three functional components: the nucleophilic primary amine, the C-Br bond suitable for cross-coupling, and the aromatic thiophene ring.
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Basicity: The amino group is basic, readily forming salts like the commercially available hydrochloride. Its basicity is modulated by the thiophene ring.
-
Stability: The compound is stable under normal storage conditions, particularly as a salt. It may be sensitive to light and air as a free base, a common characteristic of aromatic amines.
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[9]
Key Synthetic Transformations
This molecule is an ideal substrate for building molecular complexity. The amine and bromide can be reacted selectively, or in sequence, to generate diverse libraries of compounds.
-
Reactions at the Amine: The primary amine can undergo standard transformations such as acylation with acid chlorides or anhydrides to form amides, alkylation, and reductive amination.[10]
-
Reactions at the Bromine: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be employed to form new C-C, C-N, or C-O bonds. For these reactions, protection of the amine group (e.g., as a Boc-carbamate) may be necessary to prevent interference with the catalyst.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X) via Sandmeyer-type reactions.
Caption: Proposed synthetic route to 2-Bromothiophen-3-amine.
Experimental Protocol (Hypothetical)
Objective: To synthesize 2-Bromothiophen-3-amine from 2-bromo-3-nitrothiophene.
Materials:
-
2-bromo-3-nitrothiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-bromo-3-nitrothiophene (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. Slowly add concentrated HCl (approx. 4-5 eq) dropwise via an addition funnel. The reaction is exothermic. Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then place in an ice bath. Carefully basify the mixture by the slow addition of concentrated NaOH solution until the pH is >10. The tin salts will precipitate.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-Bromothiophen-3-amine.
Safety and Handling
Safety is paramount when handling any chemical. The following information is derived from supplier safety data for the hydrochloride salt.
-
Pictograms: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Applications in Research and Drug Development
While specific applications of 2-Bromothiophen-3-amine are not widely reported, its structure makes it a highly valuable intermediate in several areas:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can be used as a fragment for screening against biological targets.
-
Combinatorial Chemistry: It serves as an excellent scaffold for generating libraries of diverse thiophene derivatives for high-throughput screening. The sequential or orthogonal reactivity of the amine and bromide groups allows for the systematic exploration of chemical space.
-
Synthesis of Bioactive Molecules: The 2-aminothiophene core is present in numerous drugs. [1]This building block provides a direct entry point for synthesizing analogues of known drugs like the neuroleptic olanzapine or the anti-inflammatory tinoridine, potentially leading to new chemical entities with improved properties. [1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Retrieved from [Link]
- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-BROMO-N-(TIOPHEN-3-YL-METILEN)-ANILINE. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromothiophen-3-amine hydrochloride (C4H4BrNS). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
-
ChemBK. (2024). 3-Bromothiophene. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96875895, (2S)-1-(5-bromothiophen-3-yl)propan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
-
National Institute of Standards and Technology. (n.d.). Thiophene, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(Aminomethyl)-2-bromothiophene. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57247583, 2-Bromo-3-ethylpent-2-en-1-amine. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
Sources
- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 2. PubChemLite - 2-bromothiophen-3-amine hydrochloride (C4H4BrNS) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 4. 2-Bromothiophene | 1003-09-4 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.ca [fishersci.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
